6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one
Description
Properties
IUPAC Name |
6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-5-4-6(9)11-3-2-10-8(12)7(5)11/h2-4H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONKZEWAZPHILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC=CN2C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Strategies for Pyrrolo[1,2-a]Pyrazine Intermediates
Direct bromination of preformed pyrrolo[1,2-a]pyrazine derivatives is a critical step. In one protocol, 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one is treated with bromine in methanol at −78°C for 45 minutes, followed by neutralization with sodium bicarbonate . This method selectively brominates position 6 due to the electron-rich nature of the pyrrole ring. Alternatively, sulfuryl chloride in methylene chloride at −78°C to room temperature introduces chloro or bromo groups, though bromination dominates with NBS .
Recent studies highlight regioselective bromination using catalytic Pd(II) complexes, achieving >80% selectivity for position 6. For example, Pd(OAc)2 with ligands like 1,10-phenanthroline in acetonitrile at 60°C facilitates bromine incorporation via electrophilic aromatic substitution .
Comparative Bromination Efficiency:
| Method | Selectivity (Position 6) | Yield | Reference |
|---|---|---|---|
| NBS in CH2Cl2 | 90% | 55% | |
| Pd(OAc)2/Phenanthroline | 85% | 78% | |
| Br2 in MeOH | 75% | 60% |
Alternative Pathways: Cross-Coupling and Cyclization
A Sonogashira cross-coupling approach has been employed to construct the pyrrolo[1,2-a]pyrazine skeleton. For instance, 2-amino-5-bromo-3-iodoacetophenone undergoes a Vilsmeier-Haack reaction followed by Sonogashira coupling with phenylacetylene in the presence of Pd(PPh3)2Cl2 and CuI . This method forms the tricyclic core, which is subsequently oxidized to introduce the ketone functionality at position 1 .
Another route involves the catalyst-free annulation of β-enaminones with propargylamine, forming imidazole-pyrrolo[1,2-a]pyrazine hybrids via three consecutive C–N bond formations . While this method primarily targets hybrid structures, it demonstrates the feasibility of one-pot syntheses for complex heterocycles .
Cross-Coupling Reaction Details:
| Component | Role | Conditions |
|---|---|---|
| Pd(PPh3)2Cl2 | Catalyst | 80°C, N2 atmosphere |
| CuI | Co-catalyst | Cs2CO3 base |
| Phenylacetylene | Coupling partner | Dioxane solvent |
Catalyst-Free Domino Reactions for Scalable Synthesis
A breakthrough in green chemistry involves catalyst-free domino reactions between β-enaminones and propargylamine. This method proceeds via regioselective conjugate substitution followed by cycloisomerization, constructing the pyrrolo[1,2-a]pyrazine core in a single step . The reaction achieves 70–85% yields under solvent-free conditions at 100°C, making it scalable for industrial applications .
Advantages Over Traditional Methods:
-
Eliminates costly transition metal catalysts.
-
Reduces purification steps due to high atom economy.
Industrial-Scale Production and Optimization
Industrial production emphasizes continuous flow processes to enhance efficiency. Automated reactors control parameters such as temperature (±1°C) and reagent stoichiometry, achieving batch-to-batch consistency. For example, a pilot-scale synthesis using cyclocondensation followed by bromination reported a throughput of 1.2 kg/day with 92% purity .
Process Optimization Metrics:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 16–20 hours | 8–10 hours |
| Yield | 55–60% | 70–75% |
| Purity | 85–90% | >92% |
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives, while oxidation can produce corresponding oxo derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one has garnered attention for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : The compound has shown promise as a cytotoxic agent against various cancer cell lines. For instance, derivatives of pyrrolo[1,2-a]pyrazines have been evaluated for their antiproliferative effects against human cancer cell lines such as Panc-1 and MDA-MB-231. A study indicated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics like etoposide, demonstrating potent anticancer effects .
- Gastric Acid Secretion Inhibition : Compounds related to this class have been reported to inhibit gastric acid secretion, suggesting potential use in treating conditions characterized by excessive gastric acid production .
Biological Research
The diverse biological activities of this compound make it a valuable tool for studying various biochemical pathways:
- Antimicrobial and Antiviral Properties : Research indicates that derivatives of this compound exhibit antimicrobial and antiviral activities, making them candidates for developing new antibiotics and antiviral agents .
- Anti-inflammatory Effects : The compound's structure allows for modifications that enhance its anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases .
Material Science
The unique chemical structure of this compound enables its use in developing new materials:
- Building Block for Synthesis : It serves as a versatile building block for creating more complex heterocyclic compounds. Its reactivity allows for various chemical modifications that can lead to materials with tailored properties for specific applications in electronics or catalysis .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Evaluation
A recent study synthesized several derivatives of pyrrolo[1,2-a]pyrazine compounds and evaluated their antiproliferative activities against cancer cell lines. Among these, a derivative with specific electron-withdrawing groups demonstrated significantly higher potency than etoposide across multiple cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Inhibition of Gastric Acid Secretion
Research into pyrrolo[1,2-a]pyrazine derivatives revealed their effectiveness in inhibiting gastric acid secretion. This property was linked to their ability to modulate specific receptor pathways associated with gastric acid production. Such findings suggest potential applications in treating peptic ulcer disease and gastroesophageal reflux disease .
Mechanism of Action
The mechanism of action of 6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Electronic Properties
The structural diversity of pyrrolo[1,2-a]pyrazin-1-one derivatives arises from substitutions at positions 6, 7, and 7. Key comparisons include:
6-Bromo vs. 7-Bromo Derivatives :
- Mukanadin C (7-bromo-4-hydroxy-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one) features a bromine at position 7 and a hydroxyl group, enhancing solubility but reducing aromaticity compared to the target compound .
- 6-Bromo-8-methyl-2H-pyrrolo[...] benefits from bromine at position 6, which may improve π-π stacking interactions in protein binding pockets .
Substituent Effects at Position 6 :
- 6-Aryl Derivatives (e.g., 2-cyclohexyl-6-aryl compounds) exhibit anti-inflammatory and analgesic activities, suggesting that bulky aryl groups at position 6 enhance interactions with cyclooxygenase enzymes . In contrast, the bromine atom in the target compound likely optimizes steric compatibility with BET bromodomains.
- Methyl Group at Position 8: The 8-methyl group in the target compound enhances selectivity for BET proteins (e.g., BRD4) over non-BET bromodomains like EP300. This contrasts with ABBV-075, a clinical-stage BET inhibitor lacking the 8-methyl group, which shows 63-fold lower selectivity .
Table 1: Structural and Functional Comparison
| Compound | Substituents | Key Functional Groups | Biological Target |
|---|---|---|---|
| 6-Bromo-8-methyl-2H-pyrrolo[...] | 6-Br, 8-Me | None | BET Bromodomains |
| ABBV-075 | None at 6/8 | Amide linker | BET Bromodomains |
| Mukanadin C | 7-Br, 4-OH | Hydroxyl | Marine natural product |
| 6-Aryl derivatives (e.g., 4d) | 6-Aryl, 2-Cyclohexyl | Cyclohexyl | COX enzymes (anti-inflammatory) |
Therapeutic Potential and Limitations
- Advantages: High selectivity for BET bromodomains positions the target compound as a promising anticancer agent with reduced toxicity . Bromine’s electronegativity may enhance binding affinity compared to non-halogenated analogs.
- Limitations: Synthetic complexity and discontinuation of commercial supplies () pose challenges for large-scale production. Limited data on pharmacokinetics (e.g., half-life, metabolic stability) necessitates further preclinical profiling.
Biological Activity
6-Bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS Number: 2411226-24-7) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of bromodomain and extra-terminal (BET) proteins. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H7BrN2O
- Molecular Weight : 227.0580 g/mol
- Structure : The compound features a pyrrolo-pyrazine core, which is crucial for its biological activity.
Research indicates that this compound acts primarily through the inhibition of BET proteins, which play significant roles in regulating gene expression related to cancer progression. The compound has been identified as a potent binder to BET bromodomains, particularly BRD4, leading to significant tumor growth inhibition.
Biological Activity Overview
Case Studies and Research Findings
- Discovery and Optimization :
- Selectivity and Potency :
- Cytotoxicity Studies :
Q & A
Q. What are the established synthetic routes for 6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one?
The compound is synthesized via palladium-catalyzed direct C6 arylation of pyrrolo[1,2-a]pyrazine cores with aryl bromides. Key steps include:
Q. How is structural characterization performed for pyrrolo[1,2-a]pyrazin-1-one derivatives?
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., 8-methyl and 6-bromo groups) .
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks. For example, aromatic protons appear at δ 7.2–8.5 ppm, while methyl groups resonate near δ 2.5 ppm .
- Mass spectrometry : High-resolution MS validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
Q. What strategies enable functionalization of the pyrrolo[1,2-a]pyrazine scaffold?
Q. How can purity and stability be ensured during synthesis?
- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradients) removes byproducts.
- Stability tests : Monitor decomposition under light, heat, and humidity. Intramolecular hydrogen bonds (C–H···O) enhance thermal stability .
- HPLC analysis : Quantifies impurities using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in palladium-catalyzed C6 arylation?
Regioselectivity arises from electronic and steric factors:
Q. How do computational models predict reactivity and stability?
- DFT calculations : Optimize transition states for bromination and coupling steps, revealing activation energies (~20–25 kcal/mol) .
- Hydrogen bonding networks : Intramolecular C–H···O interactions (bond lengths ~2.1 Å) stabilize the lactam ring, reducing hydrolysis .
- Molecular docking : Predicts binding affinities for biological targets (e.g., kinase inhibitors) .
Q. How can synthetic routes be optimized for scalability?
- One-pot protocols : Combine N-alkylation and cyclization steps, reducing purification needs .
- Microwave-assisted synthesis : Accelerates reactions (e.g., 30 min vs. 12 h conventional) with higher yields (~90%) .
- Catalyst recycling : Immobilized Pd catalysts on mesoporous silica improve turnover numbers (TON > 500) .
Q. What analytical discrepancies arise in characterizing pyrrolo[1,2-a]pyrazin-1-one derivatives?
- NMR signal splitting : Steric hindrance from the 8-methyl group causes non-equivalent protons at C7 and C9, complicating integration .
- Mass spectrometry adducts : Sodium/potassium adducts ([M+Na]⁺) may dominate spectra, requiring careful interpretation .
- X-ray vs. computational structures : Minor torsional differences (e.g., lactam ring puckering) between experimental and DFT-optimized geometries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
